N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide

Kinase inhibition IKK2 Conformational restriction

N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (CAS 1021207-73-7) is a synthetic indoline-diamide derivative with molecular formula C18H22N2O2 and molecular weight 298.4 g/mol. The compound belongs to the indole-6-carboxamide class that includes known IKK2 inhibitors and neuropeptide Y Y2 receptor antagonists.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 1021207-73-7
Cat. No. B6536232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide
CAS1021207-73-7
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
InChIInChI=1S/C18H22N2O2/c21-17(13-3-1-2-4-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-5-6-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21)
InChIKeyDAOUUOOXUFFCAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (CAS 1021207-73-7): Structural Identity and Compound-Class Context


N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (CAS 1021207-73-7) is a synthetic indoline-diamide derivative with molecular formula C18H22N2O2 and molecular weight 298.4 g/mol . The compound belongs to the indole-6-carboxamide class that includes known IKK2 inhibitors and neuropeptide Y Y2 receptor antagonists. Its core scaffold—a 2,3-dihydro-1H-indole bearing both cyclopropanecarbonyl and cyclopentanecarboxamide substituents—distinguishes it from close analogs that carry acetyl, furan-2-carbonyl, or sulfonamide groups at the indoline nitrogen. The compound is offered by screening-compound suppliers primarily for non-human research use , and its procurement value centers on the unique cyclopropanecarbonyl modification, which has been independently shown to enhance target-binding potency through conformation-restricted metal-chelation and hydrogen-bonding interactions [1].

Conformationally restricted indoline-6-carboxamide probe for kinase or GPCR target-engagement studies
Cyclopropanecarbonyl modification provides a bisected N-acyl geometry not attainable with open-chain analogs
Compatible with metabolic stability screening and CNS permeability assays
Reported class-level evidence suggests reduced amidase susceptibility and moderate LogP enhancement
Procurement for SAR studies comparing N-acyl conformational restriction effects
Distinct from acetyl, furan-2-carbonyl, and sulfonamide analogs; class-level data to verify

Why Generic Substitution of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide Risks Assay Failure


In-class indoline-6-carboxamides are not interchangeable because subtle modifications to the N-acyl group on the indoline nitrogen dramatically alter target engagement, potency, and selectivity. The cyclopropanecarbonyl substituent present in this compound forces a conformationally restricted, bisected geometry that is unavailable to open-chain acyl analogs such as acetyl or isopropylcarbonyl derivatives [1]. Crystallographic and biochemical studies across multiple enzyme systems show that cyclopropanecarbonyl derivatives can exhibit 14–15-fold greater inhibitory potency than their isopropylcarbonyl counterparts due to enhanced metal chelation and hydrogen bonding at the active site [1]. Consequently, substituting this compound with the acetyl analog N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide (JNJ-5207787, CAS 1021209-82-4) or the furan-2-carbonyl analog will yield divergent biological outcomes, potentially invalidating SAR hypotheses or screening campaigns.

Target Compound
Potential Substitute
N-acyl group Cyclopropanecarbonyl (conformationally locked, bisected geometry)
N-acyl group Acetyl (JNJ-5207787, freely rotating)
The acetyl analog lacks the conformational restriction required for enhanced metal-chelation and hydrogen-bonding interactions reported across multiple enzyme systems. Class-level evidence indicates up to 14–15× lower inhibitory potency with open-chain acyl analogs.
⚠ Substituting may under-estimate target engagement in any assay where cyclopropanecarbonyl conformation provides a binding advantage. SAR hypotheses or screening campaigns may be invalidated.
Metabolic liability Sterically protected cyclopropanecarbonyl amide
Metabolic liability Acetyl amide (known amidase/esterase substrate)
Class-level metabolic studies show N-cyclopropanecarbonyl amides may exhibit significantly longer microsomal half-lives than N-acetyl counterparts. Rapid hydrolysis of the acetyl analog could produce false negatives in cellular or in vivo exposure studies.
⚠ Amide hydrolysis susceptibility may differ substantially; model-specific validation recommended.
Physicochemical profile Predicted LogP ≈ 3.1
Physicochemical profile Predicted LogP ≈ 2.4
The cyclopropanecarbonyl modification may increase lipophilicity by approximately 0.7 log units compared to the acetyl analog, potentially affecting passive membrane permeability and blood-brain barrier penetration in CNS-targeted studies.

Quantitative Differentiation Evidence for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide


Cyclopropanecarbonyl vs. Acetyl: Conformationally Driven Potency Enhancement in Indoline-6-carboxamides

The cyclopropanecarbonyl group in the target compound restricts the N-acyl substituent to a bisected conformation, a geometry not attainable by the freely rotating acetyl group of JNJ-5207787. Independent studies on cyclopropanecarbonyl derivatives demonstrate up to 15‑fold enhancement in enzyme inhibition relative to analogous iso-propylcarbonyl derivatives [1]. Although direct head-to-head inhibition data for the target compound versus JNJ-5207787 are not publicly available, the conformational constraint established by crystallographic and SAR analyses across multiple targets (4‑hydroxyphenylpyruvate dioxygenase, dihydroorotate dehydrogenase) provides a transferable precedent [1].

Conformation-driven potency
Class-level inference
14–15× greater potency reported for cyclopropanecarbonyl vs. isopropylcarbonyl derivatives
Supports target-engagement assay interpretation where N-acyl conformation matters
X-ray crystallography and SAR across two unrelated enzyme systems; direct head-to-head data vs. acetyl analog not available
Kinase inhibition IKK2 Conformational restriction

Structural Uniqueness Within the Indoline-6-carboxamide Chemotype: Absence of Off-Target Amide Hydrolysis Susceptibility

The cyclopropanecarbonyl amide contains a strained three-membered ring that is resistant to hydrolytic opening under physiological conditions, whereas the acetyl group in JNJ-5207787 is a known substrate for ubiquitous amidases and esterases [1]. No direct stability comparison for these two compounds has been published; however, class-level metabolic studies consistently show that N‑cyclopropanecarbonyl amides exhibit significantly longer half-lives in liver microsome preparations than their N‑acetyl counterparts [1].

Amide hydrolysis resistance
Class-level inference
>5× longer microsomal half-life reported for cyclopropanecarboxamides vs. acetyl amides (class-level trend)
Indicates potential for sustained compound exposure in metabolic stability assays
In vitro liver microsome precedent; exact values target-dependent. Data to verify for this specific chemotype.
Metabolic stability Amide hydrolysis Drug metabolism

Physicochemical Differentiation: Lipophilicity and Permeability Predictions

The cyclopropanecarbonyl substituent increases LogP by approximately 0.5–0.7 log units relative to the acetyl analog, based on consensus in silico predictions (ALOGPS, XLogP3). The target compound (MW 298.4) has a predicted LogP of 3.1, compared to 2.4 for JNJ-5207787 (MW 286.3) [1]. This moderate lipophilicity enhancement may improve passive membrane permeability co-transcriptionally with the metabolic stability advantage described above.

Lipophilicity shift
Supporting evidence
Δ LogP ≈ +0.7 vs. acetyl analog JNJ-5207787
May support passive permeability and CNS penetration assay selection
Consensus in silico prediction (ALOGPS 2.1, XLogP3, Molinspiration); experimental verification recommended
LogP Permeability Drug-likeness

Differentiation from Sulfonamide and Furan Analogs: Amide vs. Sulfonamide Hydrogen-Bonding Capacity

Replacing the cyclopentanecarboxamide with a sulfonamide, as in N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, or modifying the N-acyl group to furan-2-carbonyl fundamentally alters the hydrogen-bond donor/acceptor pattern. The secondary amide NH present in the target compound can act as both a hydrogen-bond donor and acceptor, whereas sulfonamide nitrogen is a weak donor but strong acceptor, and the furan oxygen introduces a competing acceptor site [1]. These differences can redirect binding poses and selectivity profiles in kinase and GPCR targets.

H-bond pharmacophore
Supporting evidence
Target: 1 H-bond donor (amide NH), 3 acceptors

Sulfonamide analog: 0 strong donors, 4 acceptors
Furan analog: 1 donor, 4 acceptors
Divergent H-bond profiles may redirect binding poses in kinase/GPCR targets
Structure-based pharmacophore analysis (MOE, LigandScout); no single numeric metric applies
Hydrogen bonding Target recognition Scaffold hopping

Best-Fit Research and Industrial Application Scenarios for N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopentanecarboxamide


IKK2 Inhibitor Lead Optimization Requiring Conformationally Restricted N-Acyl Pharmacophores

The patent literature identifies indole-6-carboxamides as IKK2 inhibitors for inflammatory disease [1]. The cyclopropanecarbonyl variant offers a conformationally locked N-acyl group that, based on class-level evidence, enhances potency through active-site metal chelation and hydrogen bonding [2]. Medicinal chemistry teams optimizing IKK2 selectivity will benefit from incorporating this compound as a key comparator to acetyl and furan analogs, directly testing the hypothesis that cyclopropanecarbonyl restriction translates to improved kinase-inhibitor residence time and selectivity.

Neuropeptide Y Y2 Receptor Antagonist Selectivity Profiling

The acetyl analog JNJ-5207787 is a well-characterized NPY Y2 antagonist (pIC50 7.0 for human Y2) [1]. Replacing the acetyl with cyclopropanecarbonyl may alter Y2 binding kinetics and subtype selectivity. This compound is suitable for head-to-head radioligand displacement assays against JNJ-5207787 to evaluate whether conformational restriction of the N-acyl group improves Y2-over-Y1/Y4/Y5 selectivity, a critical parameter for developing anti-obesity or anxiolytic agents.

Metabolic Stability Screening of Cyclopropanecarbonyl- vs. Acetyl-Indoline Amides

The N-cyclopropanecarbonyl group is predicted to resist amidase-mediated hydrolysis, unlike N-acetyl amides. This compound can serve as a tool probe in liver microsome stability panels to quantify the metabolic advantage conferred by the cyclopropanecarbonyl group in the indoline scaffold, generating data directly applicable to the design of longer-half-life indoline-based kinase or GPCR inhibitors.

Physicochemical Property Benchmarking for CNS-Penetrant Indoline Scaffolds

With a predicted LogP approximately 0.7 units higher than the acetyl analog, this compound is a useful standard for evaluating how N-acyl lipophilicity adjustments affect blood–brain barrier permeability in the indoline-6-carboxamide series. Parallel artificial membrane permeability assays (PAMPA) and in situ brain perfusion studies comparing this compound with JNJ-5207787 can directly quantify the permeability advantage conferred by the cyclopropanecarbonyl modification.

Application
Selection Property
Validation Focus
IKK2 inhibitor lead optimization requiring conformationally restricted N-acyl pharmacophores
N-acyl conformational restriction profile
Kinase-inhibitor residence time and isoform selectivity with cyclopropanecarbonyl vs. acetyl comparators
Neuropeptide Y Y2 receptor antagonist selectivity profiling
N-acyl substitution effect on receptor-binding kinetics
Head-to-head radioligand displacement assays evaluating Y2-over-Y1/Y4/Y5 subtype selectivity
Metabolic stability screening of cyclopropanecarbonyl- vs. acetyl-indoline amides
Amide hydrolysis susceptibility
Liver microsome stability panels quantifying half-life advantage conferred by cyclopropanecarbonyl
Physicochemical property benchmarking for CNS-penetrant indoline scaffolds
Lipophilicity-dependent permeability
PAMPA and in situ brain perfusion studies comparing permeability across N-acyl LogP range
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